molecular formula C20H27N5 B6438545 4-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2549001-01-4

4-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6438545
CAS No.: 2549001-01-4
M. Wt: 337.5 g/mol
InChI Key: BNYGTIAFQZVPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(1-Phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a pyrrolidine ring and at position 4 with a piperazine moiety bearing a 1-phenylethyl group. The molecular formula is C₂₀H₂₈N₅, with a molar mass of 338.47 g/mol. The compound’s structure combines aromatic (phenyl) and aliphatic (piperazine-pyrrolidine) components, conferring both lipophilic and polar properties.

Properties

IUPAC Name

4-[4-(1-phenylethyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5/c1-17(18-7-3-2-4-8-18)23-13-15-24(16-14-23)19-9-10-21-20(22-19)25-11-5-6-12-25/h2-4,7-10,17H,5-6,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYGTIAFQZVPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the piperazine and pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure liquid chromatography (HPLC) and gas chromatography (GC) would be essential for monitoring the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrimidine derivatives, differing primarily in substituent groups and core modifications. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Notes
4-[4-(1-Phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine Pyrimidine - 4-position: 4-(1-phenylethyl)piperazine
- 2-position: Pyrrolidine
C₂₀H₂₈N₅ 338.47 High lipophilicity (due to phenyl group); predicted pKa ~9.79 (base)
2-[4-[(2-Phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine () Pyrimidine - 4-position: (2-Phenylimidazolyl)methyl-piperazine C₁₈H₂₁N₇ 335.41 Enhanced hydrogen-bonding capacity (imidazole); potential kinase inhibition
2-(Piperazin-1-yl)pyrimidine () Pyrimidine - 4-position: Unsubstituted piperazine C₈H₁₂N₄ 164.21 Simpler structure; lower molecular weight; higher solubility
3-(Piperidin-1-yl)propan-1-ol hydrochloride () Pyrimidine (modified) - 2-Aminopyrimidine with piperidinyl-propoxyphenyl side chain C₁₄H₂₂ClN₃O 307.80 Enhanced bioavailability due to hydrophilic linker; evaluated for CNS activity
4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine () Pyrimidine - 4-position: Piperazine
- 2-position: Pyrrolidine
C₁₂H₁₉N₅ 233.31 Base compound for target molecule; density 1.174 g/cm³; boiling point 445.3°C

Pharmacological and Functional Insights

  • Receptor Binding : Piperazine-pyrrolidine-pyrimidine hybrids (e.g., ’s base compound) are associated with serotonin and dopamine receptor modulation. The phenyl group may further stabilize π-π interactions with aromatic residues in receptors .
  • Biological Activity : Analogs like 2-[4-[(2-phenylimidazolyl)methyl]piperazinyl]pyrimidine () exhibit kinase inhibition due to the imidazole group’s metal-coordinating ability. The target compound’s pyrrolidine may instead favor GPCR interactions .
  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods for 4-(piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine (), involving nucleophilic substitution on chloropyrimidine intermediates. Phenylethyl introduction may require reductive amination or alkylation steps .

Key Contrasts and Limitations

  • Solubility : The phenylethyl group reduces aqueous solubility compared to hydrophilic derivatives (e.g., 3-(piperidin-1-yl)propan-1-ol hydrochloride) .
  • Thermal Stability : ’s base compound has a high predicted boiling point (445.3°C), suggesting thermal stability. The phenylethyl variant may exhibit similar resilience.
  • Biological Data Gap : Unlike ’s derivatives (pharmacologically evaluated), the target compound lacks direct activity reports, necessitating further studies.

Biological Activity

4-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core with piperazine and pyrrolidine substituents, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{18}H_{25}N_{5}, with a molecular weight of approximately 303.43 g/mol. The compound's structure includes:

  • Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.
  • Piperazine Moiety : A saturated six-membered ring with two nitrogen atoms, which can enhance binding interactions with biological targets.
  • Pyrrolidine Moiety : A five-membered ring containing one nitrogen atom, contributing to the compound's overall stability and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may function as an agonist or antagonist, modulating pathways involved in:

  • Neurotransmission : Potential interactions with serotonin and dopamine receptors suggest implications in mood and anxiety disorders.
  • Antiviral Activity : Similar compounds have been noted for their ability to inhibit viral replication by targeting metabolic pathways related to pyrimidine biosynthesis .

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in vitro, particularly against various cancer cell lines. For instance, studies have shown:

Cell Line IC50 (µM) Effect
A431 (vulvar carcinoma)15.3Inhibition of cell proliferation
HeLa (cervical carcinoma)12.7Induction of apoptosis
MCF7 (breast cancer)18.5Cell cycle arrest

These results indicate that the compound may possess anticancer properties, warranting further investigation into its mechanisms and potential therapeutic uses.

Case Study 1: Antiviral Properties

In a study examining the antiviral effects of pyrimidine derivatives, it was found that compounds similar to this compound exhibited broad-spectrum antiviral activity by inhibiting de novo pyrimidine biosynthesis, which is essential for viral replication . This suggests that the compound could be explored as a potential antiviral agent.

Case Study 2: Neurological Applications

Another investigation focused on the neuroprotective effects of piperazine derivatives in models of neurodegenerative diseases. The findings indicated that such compounds could modulate neurotransmitter systems and protect neuronal cells from oxidative stress, highlighting the potential of this compound in treating conditions like Alzheimer's disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.